molecular formula C5H5ClN2O B185298 4-Chloro-6-methoxypyrimidine CAS No. 26452-81-3

4-Chloro-6-methoxypyrimidine

Cat. No. B185298
CAS RN: 26452-81-3
M. Wt: 144.56 g/mol
InChI Key: KLJGSQVYUGQOAW-UHFFFAOYSA-N
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Patent
US05668140

Procedure details

22.4 g (0.15 mol) of 4,6-dichloropyrimidine were introduced into 250 ml of methanol. 27 g of a 30% strength sodium methylate solution were added dropwise at 0° C. After concentration, the mixture was worked up using a water/methylene chloride mixture. 15.0 g (69.2% of theory) of yellow crystals were obtained; m.p. 32°-34° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][O-:10].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([O:10][CH3:9])[N:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
15.0 g (69.2% of theory) of yellow crystals were obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.